molecular formula C14H21ClN2O3 B1456237 3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-27-8

3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1456237
M. Wt: 300.78 g/mol
InChI Key: YDLAOSCTXQJXMD-UHFFFAOYSA-N
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Description

“3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .


Molecular Structure Analysis

The molecular formula of “3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride” is C14H21ClN2O3 . The structure includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various substituted piperidines . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride is used in chemical synthesis and studying molecular structures. For instance, it's involved in the synthesis of 2,6-diaryl-3-methyl-4-piperidones via Mannich reaction, highlighting its role in creating complex organic compounds (Rameshkumar et al., 2003). Moreover, the molecular structure of similar piperidine derivatives has been analyzed, such as in the study of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, to understand hydrogen bonding and C-H…π interactions (Khan et al., 2013).

Pharmacological Effects and Biological Activities

Piperidine derivatives, including compounds similar to 3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride, are noted for their pharmacological effects. For instance, certain piperidine-4-ethane derivatives have been studied for their antiarrhythmic activity, showing the compound's potential in medical applications (Глушков et al., 2011). Additionally, piperidine derivatives have been found to inhibit Plasmodium falciparum aspartic protease, indicating their potential in treating malaria (Saify et al., 2011).

Material Science and Chemical Properties

The compound is also valuable in material science and understanding chemical properties. For instance, studies on the dielectric properties of H-bonded complexes of similar compounds, like 2,6 diphenyl piperidones, contribute to our understanding of molecular interactions and material characteristics (Kumar et al., 2002). The synthesis and study of piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate offer insights into molecular structures and their vibrational spectra, aiding in the development of new materials and compounds (Anioła et al., 2016).

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new therapeutic applications are potential future directions .

properties

IUPAC Name

3-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-11-4-5-14(13(9-11)16(17)18)19-8-6-12-3-2-7-15-10-12;/h4-5,9,12,15H,2-3,6-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLAOSCTXQJXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC2CCCNC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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